molecular formula C13H18N2O3S B5747644 N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide

N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide

Cat. No.: B5747644
M. Wt: 282.36 g/mol
InChI Key: WGCBJMMGDXVFAG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide (CAS 433321-36-9) is a synthetic carbothioamide derivative of high interest in medicinal chemistry and antifungal research. This compound, with the molecular formula C13H18N2O3S and a molecular weight of 282.36 g/mol, features a morpholine ring linked to a 2,4-dimethoxyphenyl group via a thiocarbamide bridge . The thioamide functional group (>N-C(S)-N<) is a key pharmacophore known to contribute to significant biological activity, as thiourea derivatives are established precursors for synthesizing various heterocycles and have demonstrated a broad spectrum of potent fungicidal properties . Recent scientific investigations into structurally related morpholine-4-carbothioamide compounds highlight their role as versatile scaffolds in drug discovery . Research suggests that such compounds can act as dual inhibitors of key antifungal targets, namely dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT) . Inhibition of these enzymes disrupts essential folate metabolism and protein myristoylation in fungal pathogens, such as Candida albicans , leading to inhibited growth and proliferation . This mechanism provides a promising avenue for developing new antifungal agents, especially against strains with existing resistance. This product is intended for research applications only, specifically in the areas of infectious disease research, antimicrobial agent development, and synthetic organic chemistry. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-16-10-3-4-11(12(9-10)17-2)14-13(19)15-5-7-18-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCBJMMGDXVFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide typically involves the reaction of 2,4-dimethoxyaniline with morpholine-4-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction. The mixture is heated under reflux conditions for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules
N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic compounds through various chemical reactions, including nucleophilic substitutions and cyclization processes. This property makes it valuable in the development of new materials and pharmaceuticals.

Chemical Reactions
The compound can undergo several types of reactions:

  • Oxidation : The morpholine ring can be oxidized to form reactive intermediates.
  • Reduction : The carbothioamide group can be reduced to yield different derivatives.
  • Substitution Reactions : The compound can participate in nucleophilic substitutions, allowing for the introduction of various functional groups.

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of morpholine-4-carbothioamides exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making them potential candidates for antibiotic development .

Anticancer Potential
this compound has been investigated for its anticancer activities. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 and NCI-H460, with IC50 values indicating significant efficacy .

Pharmaceutical Applications

Therapeutic Agents
The compound is being explored as a potential therapeutic agent for various conditions, including inflammation and cancer. Its mechanism of action involves interaction with specific molecular targets within cells, potentially modulating pathways related to cell growth and apoptosis .

Case Studies
Several studies have reported on the synthesis and biological evaluation of morpholine derivatives:

  • Study on Anti-inflammatory Effects : A series of morpholine derivatives were synthesized and tested for their anti-inflammatory properties, showing promising results compared to standard anti-inflammatory drugs .
  • Cytotoxicity Assays : Compounds derived from this compound exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Data Tables

Application AreaSpecific UseFindings
Chemical SynthesisBuilding block for organic compoundsFacilitates complex molecule synthesis
AntimicrobialInhibition of bacterial growthEffective against E. coli and S. aureus
AnticancerInduction of apoptosisSignificant activity in MCF-7 and NCI-H460 cell lines
Anti-inflammatoryTherapeutic potentialPromising effects compared to standard treatments

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Morpholine-4-carbothioamide Derivatives

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Activities Reference
N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide 2,4-dimethoxyphenyl, morpholine, C=S ~299–330 (estimated) Potential antimicrobial/antioxidant activity (inferred)
N4-(3-methylphenyl)-2,6-dimethylmorpholine-4-carbothioamide 3-methylphenyl, 2,6-dimethyl morpholine, C=S 264.39 Not reported; structural similarity suggests possible tubulin interaction
N-Acyl-morpholine-4-carbothioamides Varied acyl groups (e.g., benzoyl) ~250–300 Antimicrobial, antioxidant activities

Key Observations :

  • The 2,4-dimethoxy substitution in the target compound likely improves solubility compared to the 3-methylphenyl analog .

Carboxamide vs. Carbothioamide Analogs

Compound Name Functional Group Molecular Weight (g/mol) Key Properties/Activities Reference
N-(4-Chlorophenyl)morpholine-4-carboxamide C=O 254.69 Crystalline structure with N–H⋯O hydrogen bonding
N-Phenylmorpholine-4-carboxamide C=O 220.24 No direct bioactivity reported; used as a synthetic intermediate
This compound C=S ~299–330 (estimated) Hypothesized enhanced metabolic stability due to C=S

Key Observations :

  • Carbothioamides (C=S) are more lipophilic than carboxamides (C=O), which may influence drug-likeness parameters like LogP .
  • Hydrogen bonding patterns differ: carboxamides form stronger N–H⋯O interactions, while carbothioamides may engage in weaker N–H⋯S or hydrophobic interactions .

Aromatic Substituent Variations

Compound Name Aromatic Group Molecular Weight (g/mol) Key Properties/Activities Reference
N-(2,4-dimethoxyphenyl)-4-phenylbutanamide 2,4-dimethoxyphenyl 299.36 No bioactivity reported; used in polymer synthesis
3-Chloro-N-phenyl-phthalimide 4-chlorophenyl 257.67 Monomer for polyimide synthesis
N,4-Diaryl-1,3-thiazole-2-amine (10s) 2,4-dimethoxyphenyl Not provided Tubulin inhibition, antiproliferative activity

Key Observations :

  • The 2,4-dimethoxy substitution is recurrent in bioactive compounds (e.g., tubulin inhibitors), suggesting its role in target binding .

Research Findings and Implications

  • Biological Activity : While direct data for this compound is lacking, analogs like N-acyl-morpholine-4-carbothioamides demonstrate antimicrobial and antioxidant properties . The 2,4-dimethoxy group may synergize with the carbothioamide moiety to enhance these effects.
  • Structural Insights : The morpholine ring’s chair conformation and the carbothioamide’s planar geometry likely facilitate interactions with biological targets, such as enzymes or microtubules .
  • Synthetic Utility : The compound’s methoxy groups and carbothioamide functionality make it a versatile intermediate for further derivatization in medicinal chemistry .

Biological Activity

N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a morpholine ring linked to a carbothioamide group, which contributes to its biological activity. The presence of the 2,4-dimethoxyphenyl moiety enhances lipophilicity and may influence interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including Gram-positive bacteria. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in the range of 25-50 µM .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (µM)
Staphylococcus aureus25
Escherichia coli50

Anticancer Activity

The compound has also shown promising anticancer activity. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The IC50 values for these cell lines were found to be approximately 30 µM and 15 µM, respectively .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
MDA-MB-23130
U-8715

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes. Notably, it has been identified as a potent inhibitor of bacterial RNA polymerase, which is crucial for bacterial transcription . This inhibition leads to disrupted protein synthesis and ultimately bacterial cell death.

In cancer cells, the compound appears to activate apoptotic pathways through mitochondrial dysfunction and caspase activation, contributing to its cytotoxic effects .

Case Studies

  • Antibacterial Efficacy Study : A study conducted by researchers evaluated the antibacterial efficacy of various derivatives of morpholine-thioamide compounds. This compound was one of the most effective derivatives tested against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .
  • Anticancer Study : In another investigation focused on the anticancer properties of morpholine derivatives, this compound was found to significantly reduce cell viability in MDA-MB-231 cells through apoptosis induction. The study highlighted its potential use in targeted cancer therapies .

Q & A

Q. What are the key considerations in the synthesis of N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide to optimize yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including amide bond formation and thiomorpholine ring assembly. Critical factors include:
  • Reagent Selection: Use of acyl chlorides or activated esters for amide coupling and thiocarbonyl sources (e.g., Lawesson’s reagent) for thioamide formation .
  • Reaction Conditions: Temperature control (e.g., 0–5°C for sensitive intermediates) and solvent choice (e.g., anhydrous DMF or THF) to minimize side reactions .
  • Purification: Column chromatography or recrystallization to isolate the target compound from by-products like unreacted starting materials or oxidized impurities .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer:
  • LCMS/HPLC: For assessing purity and verifying molecular weight (e.g., LCMS m/z 294 [M+H]+, HPLC retention time 0.66 minutes under SQD-FA05 conditions) .
  • NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine ring protons at δ 3.4–3.6 ppm) .
  • X-ray Crystallography: To resolve molecular conformation (e.g., chair conformation of the morpholine ring) and hydrogen-bonding patterns .

Advanced Research Questions

Q. How does the presence of the thiomorpholine ring and dimethoxyphenyl group influence the compound’s biological activity compared to similar derivatives?

  • Methodological Answer:
  • Thiomorpholine vs. Morpholine: The sulfur atom in the thiomorpholine ring enhances lipophilicity, potentially improving membrane permeability. Comparative studies with oxygen-containing morpholine analogs (e.g., N-phenylmorpholine-4-carboxamide) show differences in receptor binding kinetics .
  • Dimethoxyphenyl Group: The electron-donating methoxy groups may stabilize interactions with aromatic residues in enzyme active sites (e.g., kinases or neurotransmitter receptors). Structural analogs like Haloperidol (piperidine-based) lack this substituent, leading to divergent pharmacological profiles .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated or analyzed?

  • Methodological Answer:
  • Impurity Types:
  • Oxidation By-products: Thiomorpholine sulfoxide derivatives (resolved via LCMS) .
  • Incomplete Coupling: Residual 2,4-dimethoxyaniline (detected via HPLC with UV-Vis at 254 nm) .
  • Mitigation: Use of inert atmospheres (N2/Ar) to prevent oxidation and excess acylating agents to drive amide formation to completion .

Q. How do crystal packing and hydrogen-bonding patterns, as revealed by X-ray crystallography, affect the compound’s physicochemical properties?

  • Methodological Answer:
  • Crystal Structure: The morpholine ring adopts a chair conformation, while the dimethoxyphenyl group participates in N–H⋯O hydrogen bonds, forming chains along the [100] axis .
  • Impact on Solubility: Strong intermolecular hydrogen bonding reduces aqueous solubility but enhances stability in solid-state formulations. Comparative studies with non-hydrogen-bonded analogs (e.g., N-(4-chlorophenyl)morpholine-4-carboxamide) show higher melting points and lower hygroscopicity .

Q. What methodological approaches are recommended to resolve contradictions in biological activity data across different studies?

  • Methodological Answer:
  • Dose-Response Replication: Standardize assays (e.g., IC50 measurements) across multiple cell lines to account for variability in receptor expression .
  • Structural Confirmation: Ensure batch-to-batch consistency via NMR and LCMS to rule out impurities affecting activity .
  • Computational Modeling: Molecular docking studies to identify binding modes in conflicting datasets (e.g., differing activity against serotonin vs. dopamine receptors) .

Q. How does the compound’s interaction with neurotransmitter systems compare to structurally related antipsychotics or antidepressants?

  • Methodological Answer:
  • Receptor Profiling: Radioligand binding assays reveal moderate affinity for 5-HT2A and D2 receptors, distinguishing it from Haloperidol (high D2 affinity) and Bupropion (norepinephrine-dopamine reuptake inhibition) .
  • Functional Assays: In vitro cAMP modulation assays show partial agonism at serotonin receptors, contrasting with full antagonism in typical antipsychotics .

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